The synthesis of 5-Androsten-3beta,11beta,17beta-triol can be achieved through several methods:
The molecular formula of 5-Androsten-3beta,11beta,17beta-triol is . Its structure features a steroid backbone with three hydroxyl groups located at positions 3β, 11β, and 17β. This specific arrangement contributes to its unique biological activities compared to other steroids.
Key structural data includes:
5-Androsten-3beta,11beta,17beta-triol can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Androsten-3beta,11beta,17beta-triol involves its binding to androgen and estrogen receptors. Upon binding, it modulates receptor activity and influences gene expression related to various physiological processes such as cell proliferation and differentiation. This compound also interacts with signaling pathways that regulate apoptosis, further underscoring its biological significance .
Relevant data from studies indicate that the compound's stability and reactivity are critical for its applications in research and pharmaceuticals .
5-Androsten-3beta,11beta,17beta-triol has several scientific applications:
5-Androsten-3beta,11beta,17beta-triol represents a structurally distinct minor metabolite within the adrenal-derived C19 steroid family, characterized by its unique 11β-hydroxylation pattern. Unlike predominant adrenal androgens such as dehydroepiandrosterone (DHEA) or androstenedione, this triol features hydroxyl groups at the 3β, 11β, and 17β positions, conferring specific molecular properties. Its structural characteristics position it within a subgroup of polyhydroxylated androstenes that exhibit modified biological activities compared to their precursor hormones. Within the adrenal androstene metabolome, 11β-hydroxylated compounds occupy a specialized niche due to the enzymatic requirements for their formation – primarily involving cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenases (11β-HSDs) [8]. This triol's simultaneous possession of a Δ5-ene bond (characteristic of DHEA-derived metabolites) and 11β-hydroxyl group (typical of glucocorticoids) creates a hybrid structural signature, potentially enabling unique interactions with steroid-metabolizing enzymes or non-classical steroid receptors [2] [8].
Table 1: Structural Classification of 5-Androsten-3beta,11beta,17beta-triol Among Key Adrenal Androstenes
Compound Name | Core Structure | 3β-OH | Δ5 | 11β-OH | 17β-OH | Primary Metabolic Origin |
---|---|---|---|---|---|---|
DHEA | Androstene | Yes | Yes | No | No (17-keto) | Adrenal zona reticularis |
5-Androstene-3β,17β-diol | Androstene | Yes | Yes | No | Yes | Peripheral DHEA reduction |
5-Androsten-3beta,11beta,17beta-triol | Androstene | Yes | Yes | Yes | Yes | Adrenal/peripheral 11β-OH of DHEA metabolites |
Androst-5-ene-3β,7β,17β-triol (βAET) | Androstene | Yes | Yes | No | Yes | Peripheral DHEA oxidation |
Cortisol | Pregnane | No | No | Yes | Yes | Adrenal fasciculata |
The biosynthesis of 5-Androsten-3beta,11beta,17beta-triol is intrinsically linked to the metabolism of DHEA through sequential enzymatic modifications involving 11β-hydroxylation and 17-ketosteroid reduction. The most plausible biosynthetic route initiates with adrenal 11β-hydroxylation of DHEA to form 11β-hydroxy-DHEA, followed by reduction of the 17-keto group by 17β-hydroxysteroid dehydrogenases (17β-HSDs). Alternatively, 17β-reduced DHEA metabolites like 5-androstene-3β,17β-diol may undergo 11β-hydroxylation, although the relative contribution of these pathways remains inadequately characterized [8]. Crucially, the interconversion between 11β-hydroxy and 11-keto forms of androstenes is dynamically regulated by 11β-hydroxysteroid dehydrogenase enzymes (11β-HSD1 and 11β-HSD2). 11β-HSD1 primarily functions as a reductase, converting 11-keto steroids to their 11β-hydroxy counterparts using NADPH as a cofactor, while 11β-HSD2 catalyzes the reverse dehydrogenase reaction [8]. This enzymatic duality creates a dynamic equilibrium influencing the biological availability of 11β-hydroxylated androstenes like 5-Androsten-3beta,11beta,17beta-triol. Evidence suggests that 11β-HSD1 exhibits substrate promiscuity, potentially acting upon Δ5-androstene derivatives, thereby positioning it as a key regulatory enzyme for this triol's biosynthesis and inactivation through 11-oxo metabolite formation [8]. Species-specific differences in these pathways are significant, with rodent models showing more efficient peripheral 11β-hydroxylation of androstenes compared to primates, complicating translational extrapolation [1] [2].
Figure 2: Proposed Biosynthetic Pathway of 5-Androsten-3beta,11beta,17beta-triolDHEA → (CYP11B1) → 11β-hydroxy-DHEA → (17β-HSD) → 5-Androsten-3beta,11beta,17beta-triol
Alternative: 5-Androstene-3β,17β-diol → (CYP11B1) → 5-Androsten-3beta,11beta,17beta-triol
Despite its identification as a human metabolic constituent, significant knowledge gaps persist regarding 5-Androsten-3beta,11beta,17beta-triol's physiological relevance, metabolic fate, and receptor interactions. The fundamental question of whether this triol functions as an active signaling molecule or represents an inactivation pathway product remains unresolved. Its structural similarity to both glucocorticoids (11β-OH group) and DHEA metabolites (Δ5-3β-OH) suggests potential for unique biological activities distinct from classical androgens or glucocorticoids [8]. Pharmacokinetic studies of structurally similar triols like βAET (androst-5-ene-3β,7β,17β-triol) demonstrate rapid clearance and extensive phase II conjugation, suggesting similar metabolic instability may limit 5-Androsten-3beta,11beta,17beta-triol's bioavailability and complicate its detection in biological matrices [1] [2]. Analytical challenges are substantial, as conventional steroid profiling methods often lack sensitivity and specificity for low-abundance 11β-hydroxylated androstenes, potentially underestimating their physiological concentrations and turnover rates [6] [7]. Furthermore, the enzyme kinetics governing its formation and degradation remain unquantified, particularly concerning the substrate specificity and catalytic efficiency of 11β-HSD isozymes toward Δ5-androstene substrates [8]. Research into this triol is scientifically warranted not only to complete the map of human steroidogenesis but also to explore potential regulatory functions in immune modulation, metabolic homeostasis, or neurosteroid pathways suggested by studies of structurally analogous hydroxy-androstenes [1] [2].
Table 2: Critical Knowledge Gaps and Research Imperatives for 5-Androsten-3beta,11beta,17beta-triol
Knowledge Gap Domain | Specific Unanswered Questions | Methodological Approaches |
---|---|---|
Biosynthesis & Metabolism | Relative contribution of adrenal vs. peripheral synthesis; Quantitative flux through 11β-HSD pathways; Dominant inactivation routes | Isotope tracer studies; In vitro enzyme kinetics; Metabolite profiling |
Analytical Detection | Sensitivity limitations in biological matrices; Distinction from isomeric triols; Free vs. conjugated fractions | Development of LC-MS/MS methods; Enzymatic hydrolysis optimization; Synthesis of isotopically labeled standard |
Biological Activity | Nuclear receptor interactions (GR, MR, AR); Non-genomic signaling potential; Immunomodulatory properties | Receptor binding assays; Cell-based reporter systems; Ex vivo immune cell models |
Physiological Relevance | Homeostatic concentrations; Diurnal/circadian variation; Response to physiological stressors | Longitudinal cohort studies; Stimulation/inhibition of HPA axis; Disease association studies |
Interspecies Differences | Translation of rodent findings to humans; Primate-specific metabolism | Comparative steroid profiling; Cross-species enzyme activity assays |
Note: LC-MS/MS = Liquid Chromatography-Tandem Mass Spectrometry; HPA = Hypothalamic-Pituitary-Adrenal; GR = Glucocorticoid Receptor; MR = Mineralocorticoid Receptor; AR = Androgen Receptor
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8